3-Nitro-4-(trifluoromethoxy)toluene
Description
3-Nitro-4-(trifluoromethoxy)toluene (CAS: 845781-07-9) is a toluene derivative substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4-position of the aromatic ring. The trifluoromethoxy group is a fluorinated substituent known to enhance lipophilicity and metabolic stability, making such compounds of interest in pharmaceuticals and agrochemicals . The nitro group contributes electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-methyl-2-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCLAJIRLJQSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)toluene typically involves nitration of 4-(trifluoromethoxy)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-(trifluoromethoxy)toluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 3-Amino-4-(trifluoromethoxy)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)toluene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)toluene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Nitro and Trifluoromethoxy Groups
Two structurally related compounds synthesized in include:
- (Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one (MW: 441.0, m.p.: 268°C).
- SM45 (MW: 357.0, m.p.: 281°C), derived from 3‐Nitro‐4‐((4‐(trifluoromethoxy)phenyl)thio)benzaldehyde .
Both compounds share nitro and trifluoromethoxy substituents but differ in their core structures. Unlike 3-Nitro-4-(trifluoromethoxy)toluene, these analogues incorporate a benzaldehyde-thioether backbone fused with a rhodanine moiety, leading to higher molecular weights and melting points. The thioether linkage and extended conjugation likely contribute to their rigidity and thermal stability compared to the simpler toluene derivative .
Fluorinated Aromatic Compounds in Medicinal Chemistry
Fluorinated substituents, such as trifluoromethoxy, are prevalent in drug design due to their ability to modulate pharmacokinetics. For example, fluorine’s electronegativity enhances binding affinity to biological targets, while trifluoromethoxy groups improve membrane permeability .
Physicochemical Properties and Functional Group Impact
- Molecular Weight : The target compound has a calculated molecular weight of ~221.14 g/mol, significantly lower than the analogues in (357.0–441.0 g/mol), reflecting its simpler structure.
- Substituent Effects : The nitro group’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting electrophilic substitution patterns. The trifluoromethoxy group’s steric bulk and hydrophobicity could influence solubility and crystallinity .
- Thermal Stability : While melting points for this compound are unavailable, the analogues’ high melting points (268–281°C) suggest that additional functional groups (e.g., rhodanine) enhance thermal stability through intermolecular interactions .
Data Tables
Biological Activity
3-Nitro-4-(trifluoromethoxy)toluene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a trifluoromethoxy group attached to a toluene ring. These functional groups contribute to its chemical reactivity and biological properties.
- Chemical Formula : C₉H₇F₃N₁O₂
- Molecular Weight : 235.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the cytotoxicity results:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 15.0 | |
| A549 | 18.0 |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition, supporting its potential as an alternative treatment option in antibiotic resistance scenarios.
- Cytotoxicity Assay : In another investigation, the compound was tested on various cancer cell lines using an MTT assay to measure cell viability. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
